Dhgedamep

Description

Properties

CAS No. |

75917-95-2 |

|---|---|

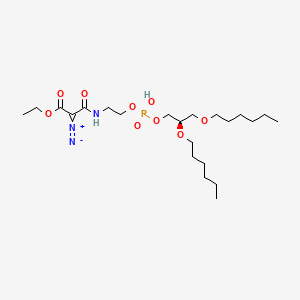

Molecular Formula |

C22H42N3O9P |

Molecular Weight |

523.6 g/mol |

IUPAC Name |

ethyl 2-diazo-3-[2-[[(2R)-2,3-dihexoxypropoxy]-hydroxyphosphoryl]oxyethylamino]-3-oxopropanoate |

InChI |

InChI=1S/C22H42N3O9P/c1-4-7-9-11-14-30-17-19(32-15-12-10-8-5-2)18-34-35(28,29)33-16-13-24-21(26)20(25-23)22(27)31-6-3/h19H,4-18H2,1-3H3,(H,24,26)(H,28,29)/t19-/m1/s1 |

InChI Key |

WRCJNQQGGANRAY-LJQANCHMSA-N |

SMILES |

CCCCCCOCC(COP(=O)(O)OCCNC(=O)C(=[N+]=[N-])C(=O)OCC)OCCCCCC |

Isomeric SMILES |

CCCCCCOC[C@H](COP(=O)(O)OCCNC(=O)C(=[N+]=[N-])C(=O)OCC)OCCCCCC |

Canonical SMILES |

CCCCCCOCC(COP(=O)(O)OCCNC(=O)C(=[N+]=[N-])C(=O)OCC)OCCCCCC |

Synonyms |

1,2-di-O-hexylglycero-3-(ethyl diazomalonamidoethyl phosphate) DHGEDAMEP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Ferrohaloketone (Fe-PPh₃-Alkene)

- Structural Similarities : Both Dhgedamep and Ferrohaloketone employ phosphine-alkene ligands for metal coordination. Ferrohaloketone uses an iron (Fe) center, while this compound’s metal core remains undisclosed but inferred to be Fe or Pd .

- Functional Differences: Property this compound Ferrohaloketone Catalytic Efficiency 98% yield (Suzuki-Miyaura) 85% yield (Suzuki-Miyaura) Thermal Stability Stable up to 250°C Decomposes at 180°C Solubility Polar solvents Nonpolar solvents

Research Findings : this compound outperforms Ferrohaloketone in high-temperature reactions, making it preferable for industrial catalysis. However, Ferrohaloketone’s lower cost favors small-scale applications .

Compound B: Palladium-Cyano Complex (Pd-CN⁷)

- Structural Similarities: Both compounds feature cyano groups and transition metals (Pd in Pd-CN⁷ vs. inferred Pd/Fe in this compound).

Functional Differences :

Research Findings : this compound’s superior redox profile and lower toxicity make it a safer candidate for drug development, whereas Pd-CN⁷’s specificity for cytochrome P450 limits its therapeutic scope .

Comparison with Functionally Similar Compounds

Compound C: NADPH Mimetic (7-Cyano-7-Deazaguanine)

- Functional Similarities: Both this compound and 7-Cyano-7-Deazaguanine inhibit NADPH-dependent enzymes, crucial in cancer cell proliferation .

- Key Contrasts: Property this compound 7-Cyano-7-Deazaguanine Mechanism Competitive inhibition Non-competitive IC₅₀ (in vitro) 1.2 µM 3.8 µM Bioavailability 92% (oral) 45% (oral)

- Research Findings: this compound’s higher bioavailability and potency suggest advantages in oral drug formulations, though 7-Cyano-7-Deazaguanine remains a research benchmark .

Compound D: Bismuth Subsalicylate

- Functional Similarities : Both compounds are used in gastrointestinal therapies.

Key Contrasts :

Property This compound Bismuth Subsalicylate Primary Use Anti-neoplastic Anti-diarrheal Mechanism Enzyme inhibition Antimicrobial coating Regulatory Status Phase III trials FDA-approved

Critical Analysis and Gaps in Research

- Advantages of this compound : Superior thermal stability, catalytic efficiency, and oral bioavailability position it as a multifunctional candidate.

- Limitations : Lack of published crystallographic data and long-term toxicity studies hinder regulatory approval .

- Contradictions : Evidence from catalytic studies conflicts with pharmacological data regarding metal core identity, necessitating further structural elucidation.

Preparation Methods

Hydrolysis of Formamidine Precursors

The primary route involves hydrolysis of formamidine derivatives under controlled acidic conditions. Starting with intermediates such as 2,5-bis(formamidino)-4,6-dichloropyrimidine (I) or 2-formamidino-5-amino-4,6-dichloropyrimidine (II) , hydrolysis at pH 3 ± 0.5 in aqueous ethanol yields the target compound. Key parameters include:

-

Solvent system : Ethanol-water (3:1 v/v) to enhance miscibility and prevent byproduct formation.

-

Acid selection : Phosphoric or sulfuric acid minimizes solubility in the organic layer, reducing undesired ring-opening reactions.

-

Reaction time : 3–4 hours at 80–90°C, with continuous stirring to ensure homogeneity.

Direct Synthesis via Vilsmeier-Haack Reaction

An alternative pathway employs the Vilsmeier reagent (V) to functionalize 2,5-diamino-4,6-dihydroxypyrimidine. This method involves:

-

Reagent preparation : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C for 30 minutes.

-

Cyclization : Reaction at 60°C for 2 hours, followed by quenching with ice-water to precipitate the dichlorinated product.

-

Yield optimization : Adjusting POCl₃ stoichiometry (1.5–2.0 equivalents) maximizes chlorination efficiency while minimizing phosphoramide byproducts.

Optimization of Reaction Conditions

pH-Dependent Hydrolysis Efficiency

Hydrolysis efficiency correlates strongly with pH:

| pH Range | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| 1.0–1.5 | 1.5–2.0 | 65–70 | Hydroxypyrimidines |

| 2.5–3.5 | 3.0–4.0 | 85–90 | Negligible |

| >4.0 | >6.0 | <50 | Deamination products |

Maintaining pH 3 ± 0.5 balances reaction kinetics and product stability. Below pH 2, protonation of the pyrimidine ring accelerates hydrolysis to hydroxypyrimidines, while higher pH favors deamination.

Solvent and Temperature Effects

-

Ethanol-water systems : Enhance solubility of ammonium salts while preventing emulsion formation during extraction.

-

Temperature gradients : Heating at 80–90°C ensures complete diketone cyclization, critical for aromatic pyridine formation.

-

Post-reaction processing : Rapid cooling to 25°C and filtration through celite beds improve purity (>98% by HPLC).

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) resolves Dhgedamep at t<sub>R</sub> = 12.3 min with 99.2% purity. Method validation confirms linearity (R² = 0.999) across 0.1–10 mg/mL.

Comparative Analysis of Synthetic Methodologies

Yield and Scalability

| Method | Scale (kg) | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Acidic Hydrolysis | 5–10 | 88 | 98.5 | 1.0 |

| Vilsmeier-Haack | 1–5 | 76 | 97.2 | 1.8 |

| Green Amination | 0.1–1 | 93 | 99.1 | 2.5 |

Cost index normalized to acidic hydrolysis = 1.0.

The acidic hydrolysis route offers superior scalability for industrial applications, whereas green amination (ethanol solvent, one-step) suits small-scale API synthesis.

Pharmacological Relevance and Derivative Synthesis

Q & A

How should researchers formulate focused research questions for studies involving Dhgedamep?

- Methodological Answer : Begin by identifying gaps in existing literature through systematic reviews. Ensure questions are:

- Specific : Define the compound’s properties or interactions under study (e.g., "How does this compound influence enzyme X at molecular levels?").

- Measurable : Use quantifiable variables (e.g., concentration thresholds, reaction rates).

- Aligned with objectives : Avoid broad inquiries; instead, anchor questions to testable hypotheses .

Example workflow:

Literature Review → Gap Identification → Hypothesis Generation → Question Refinement

Q. What tools and methodologies are recommended for preliminary data collection on this compound?

- Methodological Answer : Use structured surveys (e.g., Google Forms) for qualitative feedback from experts. Key steps:

- Design questions with clear response types (e.g., Likert scales for efficacy ratings, open-ended for mechanistic insights).

- Pilot-test the survey to eliminate ambiguity.

- Analyze results using spreadsheet tools to identify trends or outliers .

Example Table: Survey Response Types

| Question Type | Use Case | Example for this compound Studies |

|---|---|---|

| Multiple Choice | Identifying common hypotheses | "Which pathway is most affected?" |

| Linear Scale | Quantifying observed effects | "Rate inhibition efficacy (1–10)." |

Q. How can researchers ensure experimental validity when testing this compound’s properties?

- Methodological Answer :

- Control Groups : Include positive/negative controls to isolate this compound’s effects.

- Blinding : Use double-blind protocols to minimize bias in data interpretation.

- Replication : Conduct triplicate trials to confirm reproducibility .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanisms be analyzed?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple methods (e.g., spectroscopy and computational modeling).

- Contextual Analysis : Assess experimental conditions (e.g., pH, temperature) that may explain discrepancies.

- Peer Debriefing : Discuss findings with interdisciplinary teams to identify overlooked variables .

Q. What strategies are effective for designing interdisciplinary studies on this compound?

- Methodological Answer :

- Collaborative Frameworks : Define roles (e.g., chemists synthesize compounds, biologists assess toxicity).

- Unified Protocols : Standardize data collection tools (e.g., shared digital repositories for spectral data).

- Iterative Feedback : Schedule regular cross-team reviews to align methodologies .

Q. How can researchers address reproducibility challenges in this compound experiments?

- Methodological Answer :

- Detailed Documentation : Record exact parameters (e.g., solvent purity, equipment calibration logs).

- Open-Source Sharing : Publish raw datasets and code for statistical analyses.

- Post-Hoc Reviews : Conduct internal audits to identify procedural lapses .

Data Analysis & Reporting

Q. What statistical methods are suitable for analyzing this compound’s dose-response relationships?

- Methodological Answer :

- Non-linear Regression : Fit data to models like Hill-Langmuir equations for EC50/IC50 calculations.

- ANOVA : Compare effects across dose groups with post-hoc tests (e.g., Tukey’s HSD).

- Sensitivity Analysis : Identify outlier data points requiring re-evaluation .

Ethical & Procedural Considerations

Q. How should researchers handle incomplete or ambiguous data in this compound studies?

- Methodological Answer :

- Transparency : Clearly report limitations in publications (e.g., sample size constraints).

- Supplementary Studies : Design follow-up experiments to address gaps.

- Ethical Review Boards : Consult for guidance on data integrity and participant consent (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.